Ammonium o-sulfobenzoic acid

Catalog No.
S734941
CAS No.
6939-89-5
M.F
C7H9NO5S
M. Wt
219.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium o-sulfobenzoic acid

CAS Number

6939-89-5

Product Name

Ammonium o-sulfobenzoic acid

IUPAC Name

azanium;2-sulfobenzoate

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

InChI

InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3

InChI Key

PJGXSCHDOCZUNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+]

Protein Purification and Characterization:

Ammonium o-sulfobenzoic acid is commonly employed in protein purification techniques, particularly in methods like ion-exchange chromatography. Its negatively charged sulfate group interacts with positively charged amino acid residues on the protein surface, facilitating its separation from other molecules in a mixture. This technique is particularly useful for isolating and purifying specific proteins for further analysis [].

Biochemical Research:

Ammonium o-sulfobenzoic acid finds use in various biochemical research applications. It can act as a buffer component in solutions, helping to maintain a stable pH during experiments. Additionally, it can serve as a substrate or inhibitor for specific enzymes, aiding in the study of their activity and function [].

Synthesis of Other Compounds:

Ammonium o-sulfobenzoic acid can be used as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare o-sulfobenzoic acid, a valuable intermediate in the production of various dyes and pharmaceuticals [].

Ammonium o-sulfobenzoic acid is a chemical compound with the molecular formula C7H9NO5S\text{C}_7\text{H}_9\text{N}\text{O}_5\text{S}. It is categorized as an ammonium salt of o-sulfobenzoic acid, which features a sulfonic acid group attached to the ortho position of a benzoic acid molecule. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

  • Formation of Anhydrides: It can be converted into o-sulfobenzoic anhydride through dehydration reactions, often involving reagents like phosphorus pentoxide or thionyl chloride .
  • Hydrolysis: The compound can undergo hydrolysis to regenerate o-sulfobenzoic acid, especially under acidic conditions .
  • Oxidation and Reduction: It can also participate in oxidation reactions, where it may be oxidized to form other sulfonated compounds.

The synthesis of ammonium o-sulfobenzoic acid can be achieved through several methods:

  • Hydrolysis of Saccharin: This method involves treating saccharin with concentrated hydrochloric acid, leading to the formation of ammonium o-sulfobenzoic acid .
  • Oxidation of Sulfonates: Another approach includes oxidizing sodium benzaldehyde-o-sulfonate to obtain o-carboxybenzene sulfonate, which is then dehydrated to yield the anhydride form .
  • Direct Neutralization: The neutralization of o-sulfobenzoic acid with ammonium hydroxide can also produce ammonium o-sulfobenzoate directly.

Ammonium o-sulfobenzoic acid has various applications:

  • Dyes and Pigments: It serves as a precursor in the production of dyes and pigments due to its sulfonate group, which enhances solubility and binding properties.
  • Pharmaceuticals: Its derivatives may be used in drug formulations or as intermediates in pharmaceutical synthesis.
  • Material Science: The compound can be utilized in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its functional groups .

Interaction studies involving ammonium o-sulfobenzoic acid focus on its behavior in different chemical environments. For instance, it has been examined for its interactions with metal ions in the context of forming stable complexes, which are crucial for applications in catalysis and material science. Moreover, studies on its solubility and stability under various pH conditions provide insights into its practical applications.

Ammonium o-sulfobenzoic acid shares similarities with other sulfonated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Ammonium o-sulfobenzoic acidC7H9NO5S\text{C}_7\text{H}_9\text{N}\text{O}_5\text{S}Ammonium salt form; used in dyes and pharmaceuticals
Sodium sulfanilateC6H6NNaO3S\text{C}_6\text{H}_6\text{N}\text{Na}\text{O}_3\text{S}Sodium salt; commonly used as a dye intermediate
Benzenesulfonic acidC6H6O3S\text{C}_6\text{H}_6\text{O}_3\text{S}Simple sulfonated compound; used in detergents
SaccharinC7H5NO3S\text{C}_7\text{H}_5\text{N}\text{O}_3\text{S}Sweetener; related through sulfonate functionality

Uniqueness

Ammonium o-sulfobenzoic acid is unique due to its specific functional groups that enhance solubility and reactivity compared to other similar compounds. Its ammonium salt form allows for different interactions in biological systems and materials science applications.

Physical Description

White solid, soluble in water; [MSDSonline]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.02014356 g/mol

Monoisotopic Mass

219.02014356 g/mol

Heavy Atom Count

14

Related CAS

632-25-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6939-89-5

General Manufacturing Information

Benzoic acid, 2-sulfo-, ammonium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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